![molecular formula C9H6Cl2N2O3 B1386550 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-09-1](/img/structure/B1386550.png)
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one, commonly known as OXD-2, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. OXD-2 is a derivative of oxadiazole, a heterocyclic aromatic compound that is known to be a potent inhibitor of phosphodiesterases and has been studied for its potential applications in the treatment of various diseases. OXD-2 is also known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders.
Wissenschaftliche Forschungsanwendungen
OXD-2 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of OXD-2 is not fully understood, however, it is believed to act as an inhibitor of tyrosinase and phosphodiesterases. OXD-2 is believed to bind to the active sites of these enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition of the enzymes results in the inhibition of the biosynthesis of melanin and the regulation of cellular metabolism, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXD-2 have not been extensively studied, however, it is believed to have potential applications in the treatment of various diseases. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OXD-2 in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit tyrosinase and phosphodiesterases. OXD-2 also has the potential to be used in a variety of scientific research applications, such as the study of cellular metabolism and the treatment of various diseases.
The limitations of using OXD-2 in laboratory experiments include the lack of extensive research on its biochemical and physiological effects and the potential for toxicity when used in high concentrations. Additionally, due to its low solubility in water, OXD-2 must be used in combination with other compounds in order to be effective.
Zukünftige Richtungen
The potential future directions for research on OXD-2 include further studies on its biochemical and physiological effects, its potential applications in the treatment of various diseases, and its potential to be used in combination with other compounds for increased efficacy. Additionally, further research on the mechanism of action of OXD-2 could lead to a better understanding of its potential applications in scientific research and laboratory experiments. Finally, further research on the toxicity of OXD-2 could lead to the development of safer and more effective treatments.
Eigenschaften
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-2-1-3-6(8(5)11)15-4-7-12-13-9(14)16-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERYUUDABQAHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




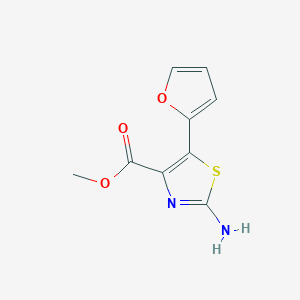
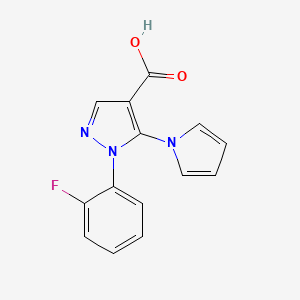
![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)


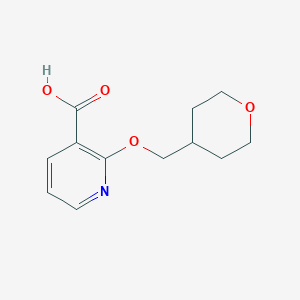
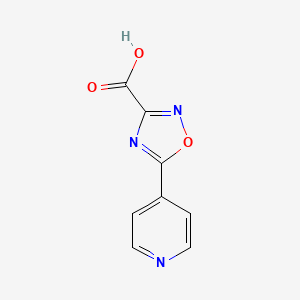

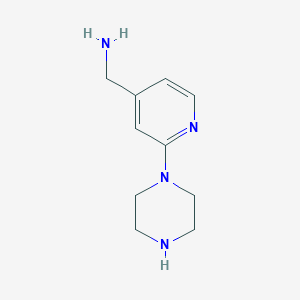
![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
